4-Methoxy-1,2-benzoquinone

Übersicht

Beschreibung

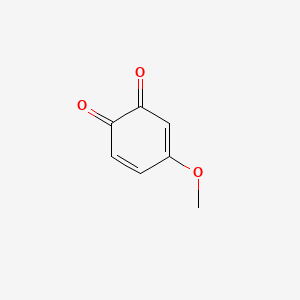

4-Methoxy-1,2-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two carbonyl groups. The methoxy group at the fourth position of the ring distinguishes this compound from other quinones. This compound is known for its vibrant color and is often used in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxy-1,2-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 4-methoxyaniline using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Another method involves the oxidation of 4-methoxyphenol using similar oxidizing agents. The reaction conditions often include a solvent like acetic acid and a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-1,2-benzoquinone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex quinones.

Reduction: Reduction reactions convert this compound to its corresponding hydroquinone.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Higher quinones or polymeric quinones.

Reduction: 4-Methoxy-1,2-hydroquinone.

Substitution: Various substituted quinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

4-Methoxy-1,2-benzoquinone is utilized as a precursor in the synthesis of various organic compounds. Its ability to undergo electrophilic addition and oxidation reactions makes it a valuable intermediate in organic synthesis.

Key Reactions:

- Electrophilic Aromatic Substitution : The methoxy group enhances the electron density of the aromatic ring, facilitating substitution reactions.

- Oxidation Reactions : It can be oxidized to form more complex quinonoid structures, which are important in the synthesis of natural products and pharmaceuticals.

Pharmacological Applications

Research has shown that this compound exhibits significant biological activities:

- Antitumor Activity : Studies indicate that this compound can induce cytotoxic effects on various cancer cell lines. Its mechanism involves the formation of reactive oxygen species and the covalent modification of cellular nucleophiles, leading to apoptosis in malignant cells .

- Antimicrobial Properties : It has been tested against several bacterial strains, demonstrating effective antimicrobial activity. The compound's ability to disrupt cellular functions in pathogens makes it a candidate for developing new antibacterial agents .

Case Study: Cytotoxicity Mechanism

A study highlighted that this compound reacts with thiols such as glutathione and cysteine, leading to cellular toxicity. This reaction pathway is crucial for understanding its potential as an anticancer agent .

Materials Science

In materials science, this compound is employed in the development of organic electronic materials due to its redox properties. Its ability to participate in charge transfer processes makes it suitable for applications in organic photovoltaics and batteries.

Applications:

- Organic Photovoltaics : The compound can be used as a charge transport material, enhancing the efficiency of solar cells.

- Conductive Polymers : Incorporation into polymer matrices improves electrical conductivity and stability.

Comparative Analysis with Related Compounds

The following table outlines how this compound compares with other benzoquinones:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Benzoquinone | Para-substituted | More stable; widely used in synthesis |

| 2-Methoxy-1,4-benzoquinone | Para-substituted | Different reactivity patterns compared to 4-methoxy |

| 5-Methoxy-1,4-benzoquinone | Para-substituted | Known for specific biological activities |

| 3-Methoxy-1,2-benzoquinone | Ortho-substituted | Different reactivity profile due to ortho positioning |

The unique placement of the methoxy group on the benzene ring significantly influences both the reactivity and biological properties of this compound compared to these similar compounds.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1,2-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile molecule in various biochemical pathways. In biological systems, it interacts with enzymes and proteins, affecting cellular processes such as oxidative stress and apoptosis. Its molecular targets include cellular reductases and oxidases, which play crucial roles in maintaining cellular redox balance.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Benzoquinone: Lacks the methoxy group, making it less reactive in certain substitution reactions.

1,4-Benzoquinone: Has a different arrangement of carbonyl groups, leading to distinct chemical properties.

4-Methoxy-1,4-benzoquinone: Similar structure but with different reactivity due to the position of the carbonyl groups.

Uniqueness

4-Methoxy-1,2-benzoquinone is unique due to the presence of the methoxy group at the fourth position, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound in various chemical and biological applications, distinguishing it from other quinones.

Biologische Aktivität

4-Methoxy-1,2-benzoquinone (C₉H₁₀O₃) is a member of the benzoquinone family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antitumor, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by a methoxy group attached to the benzene ring, influencing its reactivity and biological properties. Its structure can be represented as follows:

Biological Activities

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it induces apoptosis in human cancer cells by generating reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Hepatocellular carcinoma (HepG2) | 12.5 | Induction of ROS and apoptosis |

| Breast cancer (MCF-7) | 15.0 | Cell cycle arrest via p53 activation |

| Colon cancer (HT-29) | 10.0 | Mitochondrial dysfunction and apoptosis |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Antifungal |

The biological activities of this compound are attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates ROS, which can damage cellular components such as DNA, proteins, and lipids.

- Apoptosis Activation : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Enzymatic Activity : Studies have shown that it inhibits key enzymes involved in bacterial metabolism.

Case Study 1: Antitumor Effects on HepG2 Cells

A recent study evaluated the effects of this compound on HepG2 cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC₅₀ value of 12.5 µM. Mechanistic studies revealed that the compound induced ROS production, leading to mitochondrial dysfunction and subsequent apoptosis.

Case Study 2: Antimicrobial Efficacy Against E. coli

Another investigation assessed the antimicrobial activity of this compound against E. coli. The compound exhibited a MIC of 64 µg/mL, demonstrating its potential as an antibacterial agent. The study suggested that the compound disrupts the bacterial membrane integrity and inhibits essential metabolic functions.

Eigenschaften

IUPAC Name |

4-methoxycyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQRJXIFGJGHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220106 | |

| Record name | 4-Methoxy-1,2-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69818-23-1 | |

| Record name | 4-Methoxy-1,2-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069818231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-1,2-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-methoxy-1,2-benzoquinone interact with melanin, and what are the downstream effects?

A1: Research suggests that this compound can form a complex with melanin. [] This complex appears to be the "active" species in reactions involving tyrosinase, an enzyme involved in melanin synthesis. [] Specifically, melanin seems to act as an electron conduit, accepting electrons from this compound and transferring them to tyrosinase, thereby accelerating the oxygenation of this compound. [] This process leads to the formation of this compound. [] The efficiency of this electron transfer appears to depend on the type and oxidation state of the melanin. []

Q2: Can you explain the mechanism of the Diels-Alder reaction involving this compound?

A2: Studies employing electron localization function (ELF) analysis and catastrophe theory have shed light on the mechanism of the Diels-Alder reaction between this compound and methoxyethylene. [] The reaction proceeds through an asynchronous electronic flux. [] Initially, the oxygen atom (O1) of the carbonyl group in this compound forms a bond with the carbon atom (C5) of methoxyethylene. [] This bond formation results from the nucleophilic attack of the electron-rich C5 carbon on the electrophilically activated O1 oxygen. [] Subsequently, the formation of the second bond between the oxygen atom (O4) of the other carbonyl group in this compound and the remaining carbon atom (C6) of methoxyethylene occurs. [] This asynchronous bond formation and the observed regioselectivity can be explained by the local electrophilicity and nucleophilicity indices of the reacting molecules. []

Q3: Are there any computational chemistry studies on this compound?

A3: Yes, computational methods like electron localization function (ELF) analysis and catastrophe theory have been employed to study the Diels-Alder reaction pathway of this compound. [] These analyses provided insights into the energy profile of the reaction, identified the different structural stability domains throughout the reaction, and elucidated the asynchronous bond formation process. [] Additionally, conceptual density functional theory calculations provided information about the local electrophilicity and nucleophilicity indices, further explaining the observed regioselectivity in the reaction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.